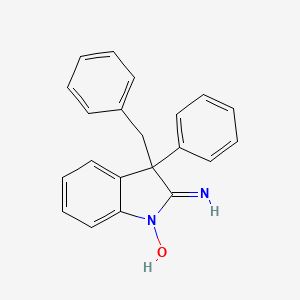
Methyl dichloro(dimethoxyphosphoryl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl dichloro(dimethoxyphosphoryl)acetate is an organophosphorus compound with the molecular formula C5H9Cl2O5P. It is a versatile chemical used in various synthetic and industrial applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dichloro(dimethoxyphosphoryl)acetate can be synthesized through the reaction of methyl dichloroacetate with dimethyl phosphite under controlled conditions. The reaction typically involves the use of a base catalyst to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl dichloro(dimethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles to replace the chlorine atoms.
Oxidation and reduction: Can be oxidized or reduced under specific conditions to form different products.
Condensation reactions: Participates in base-catalyzed condensation with aliphatic α-haloaldehydes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nitro (pentafluorosulfanyl)benzenes and azides.
Oxidation: Typically involves oxidizing agents like trifluoromethanesulfonyl chloride.
Condensation: Requires a base catalyst and specific temperature conditions.
Major Products Formed
Nucleophilic substitution: Produces substituted derivatives with various functional groups.
Oxidation: Forms oxidized phosphorus compounds.
Condensation: Yields bicyclic chlorocyclopropane and other complex structures.
Scientific Research Applications
Methyl dichloro(dimethoxyphosphoryl)acetate is used in several scientific research fields:
Chemistry: As a reagent in the synthesis of complex organic molecules and polymers.
Biology: In the modification of antigens for synthetic carbohydrate vaccines.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl dichloro(dimethoxyphosphoryl)acetate involves its reactivity with nucleophiles and electrophiles. The compound’s functional groups allow it to participate in various chemical transformations, targeting specific molecular pathways and facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Methyl dichloroacetate: Shares similar reactivity but lacks the phosphoryl group.
Dimethyl phosphite: Contains the phosphoryl group but differs in its overall structure and reactivity.
Uniqueness
Methyl dichloro(dimethoxyphosphoryl)acetate’s unique combination of dichloro and dimethoxyphosphoryl groups makes it highly versatile in synthetic applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from similar compounds .
Properties
CAS No. |
61264-37-7 |
|---|---|
Molecular Formula |
C5H9Cl2O5P |
Molecular Weight |
251.00 g/mol |
IUPAC Name |
methyl 2,2-dichloro-2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C5H9Cl2O5P/c1-10-4(8)5(6,7)13(9,11-2)12-3/h1-3H3 |
InChI Key |
FCAHOYOYTOFDFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(P(=O)(OC)OC)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14569966.png)


![Ethyl 3-[(pyridin-3-yl)amino]but-2-enoate](/img/structure/B14569999.png)

![4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid](/img/structure/B14570003.png)
![Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate](/img/structure/B14570006.png)


![Trimethyl[1-phenyl-1-(phenylselanyl)ethyl]silane](/img/structure/B14570022.png)

